(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The difluoromethyl group could potentially be introduced through a difluoromethylation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, consists of a 1,2,3-triazole ring substituted with a difluoromethyl group at the 5-position and a methylamino group at the 4-position. The presence of the difluoromethyl group could introduce electronegativity due to the fluorine atoms, which could influence the compound’s chemical reactivity and interactions .Chemical Reactions Analysis
As a triazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound could be influenced by the electron-withdrawing difluoromethyl group and the electron-donating methylamino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the difluoromethyl group could potentially influence the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Chemical Properties
Neurokinin-1 Receptor Antagonism : A compound similar to (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, namely 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibits high affinity as an orally active, h-NK(1) receptor antagonist. This compound is effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Synthesis of Triazole Derivatives : The synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine demonstrates the versatility in creating triazole derivatives, showcasing the potential for developing a range of compounds for various applications (Younas, Abdelilah & Anouar, 2014).
Medical and Biological Applications
Antimicrobial Properties : A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives displayed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This suggests potential for similar structures in antimicrobial applications (Thomas, Adhikari & Shetty, 2010).
Cancer Research : The design and synthesis of certain 1,2,3-triazole derivatives have been evaluated for their potential anti-cancer activities. These compounds showed moderate to excellent activities against breast cancer cell lines, indicating the relevance of triazole-based structures in oncology research (Bhat et al., 2016).
Future Directions
Properties
IUPAC Name |
[5-(difluoromethyl)-1-methyltriazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4.ClH/c1-11-4(5(6)7)3(2-8)9-10-11;/h5H,2,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHBSSGABFMCFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CN)C(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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